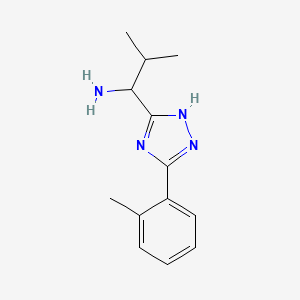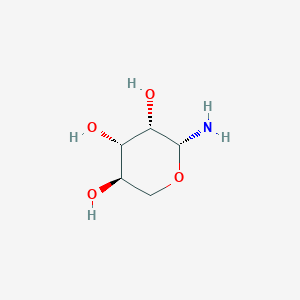
(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” is a complex compound with the following chemical structure:
(2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
This compound belongs to the glycoside class and has the ChEBI ID CHEBI:181822 . It consists of a pyran ring with multiple hydroxyl groups and amines.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve complex organic chemistry. Researchers typically use multi-step processes to assemble the pyran ring and introduce the necessary functional groups. Specific synthetic pathways may vary, but they often include protecting group strategies, glycosylation reactions, and stereochemistry control.
Industrial Production: While industrial-scale synthesis details are proprietary, the compound may be produced through enzymatic or chemical methods. These processes aim for high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactions: “(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” can undergo various reactions, including:
Oxidation: Oxidative processes may modify the hydroxyl groups.
Reduction: Reduction reactions can alter the amines or other functional groups.
Substitution: Substitution reactions may occur at specific positions on the pyran ring.
Protecting Groups: To selectively protect hydroxyl groups during glycosylation.
Catalysts: Enzymes or metal catalysts for specific transformations.
Solvents: Organic solvents suitable for the reaction conditions.
Major Products: The major products depend on the specific reaction and regioselectivity. These could include modified pyran derivatives, glycosides, or intermediates for further synthesis.
Scientific Research Applications
Chemistry:
Carbohydrate Chemistry: Studying glycosides and their reactivity.
Natural Product Synthesis: As a challenging target for synthetic chemists.
Antiviral Properties: Investigating potential antiviral effects due to its unique structure.
Metabolism: Understanding its role in cellular processes.
Pharmaceuticals: Potential drug candidates.
Functional Materials: Applications in materials science.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While “(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” is unique, similar compounds include other glycosides, pyran derivatives, and natural products.
Properties
Molecular Formula |
C5H11NO4 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-aminooxane-3,4,5-triol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4+,5-/m1/s1 |
InChI Key |
RQBSUMJKSOSGJJ-MGCNEYSASA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@@H](O1)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


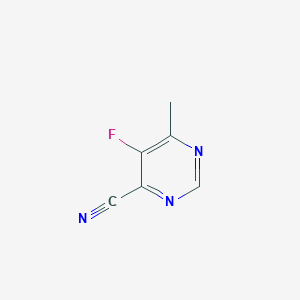
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
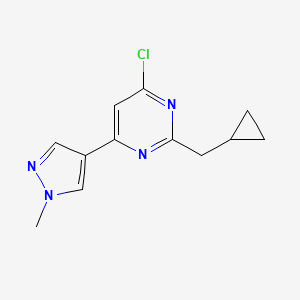
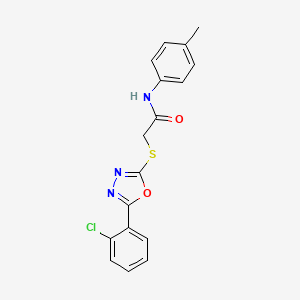
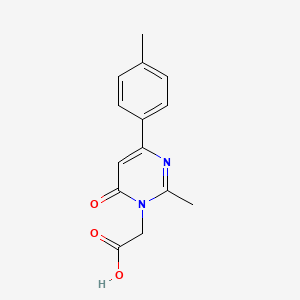
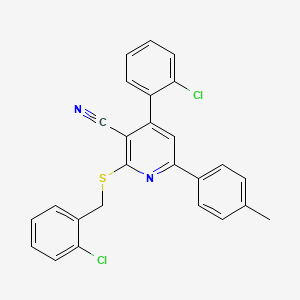

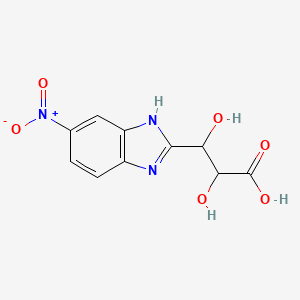
![3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11775622.png)
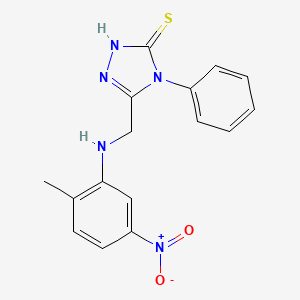
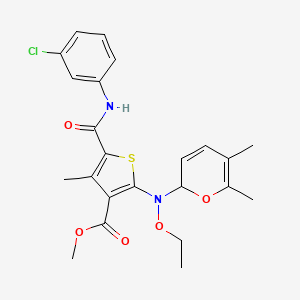
![7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B11775643.png)
